molecular formula C8H8N4O B026399 1H-benzimidazole-5-carbohydrazide CAS No. 108038-52-4

1H-benzimidazole-5-carbohydrazide

Cat. No.: B026399
CAS No.: 108038-52-4
M. Wt: 176.18 g/mol
InChI Key: XMKCHQVJPWPSPQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbohydrazide is a heterocyclic compound that features a benzimidazole ring fused with a carbohydrazide group

Safety and Hazards

The safety information available indicates that 1H-benzimidazole-5-carbohydrazide may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzimidazole derivatives have shown potential in various areas of medicinal chemistry . Researchers are synthesizing new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been found to exhibit a wide range of bioactivities, including antimicrobial, antiparasitic, antimalarial, antiviral, anti-inflammatory, and anticonvulsant activities

Cellular Effects

Benzimidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some benzimidazole derivatives have been found to inhibit butyrylcholinesterase, which is hypothesized to help in the management of Alzheimer’s disease .

Molecular Mechanism

It is known that benzimidazole derivatives can interact with various biomolecules and exert their effects at the molecular level . For example, some benzimidazole derivatives have been found to inhibit β-hematin formation and hemoglobin hydrolysis .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been found to exhibit potent and selective inhibition of butyrylcholinesterase, with IC50 values in the micromolar range .

Dosage Effects in Animal Models

Benzimidazole derivatives have been found to exhibit antimalarial efficacy in rodent models .

Metabolic Pathways

It is known that benzimidazole derivatives can inhibit the shikimate pathway, which is involved in the biosynthesis of chorismate, an intermediate for the synthesis of aromatic amino acids, folates, and ubiquinone .

Transport and Distribution

Benzimidazole derivatives have been found to have high penetration across the blood–brain barrier .

Subcellular Localization

Benzimidazole derivatives have been found to interact with various subcellular structures and exert their effects at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbohydrazide can be synthesized through various methodsAnother method includes the reaction of 1,2-phenylenediamine with aldehydes under acidic conditions to form the benzimidazole ring, which is then further reacted with hydrazine derivatives to introduce the carbohydrazide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-5-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. The presence of the carbohydrazide group enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3H-benzimidazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKCHQVJPWPSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g of 1H-benzo[d]imidazole-6-carboxylic acid ethyl ester (0.16 mol) and 150 mL anhydrous ethyl alcohol were added to a three-necked bottle, to which 50 mL of 80% hydrazine hydrate was added. After refluxing for 4 h, the ethyl alcohol was evaporated under reduced pressure and water was added to the residual solution to isolate a solid. After sucking filtration and drying, 24.9 g solid was obtained. Yield: 88%. MS: 177 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives based on current research?

A1: Current research suggests that derivatives of 1H-Benzo[d]imidazole-5-carbohydrazide show promise as potential therapeutic agents for inflammatory conditions and pain management. Specifically, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides have demonstrated anti-inflammatory and analgesic activity in pre-clinical studies []. Further investigation is necessary to determine their specific mechanisms of action and potential for clinical use.

Q2: How does the structure of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 1H-Benzo[d]imidazole-5-carbohydrazide scaffold can significantly impact biological activity. For example, introducing a triazole ring and various substituents at specific positions on the core structure resulted in compounds with varying degrees of antioxidant and anti-inflammatory activities []. Molecular docking simulations further supported these findings by revealing the binding affinities and interactions of these derivatives with the active site of COX-2, an enzyme involved in inflammation [, ]. These studies highlight the importance of SAR in optimizing the design and development of novel derivatives with improved potency and selectivity.

Q3: Are there any existing crystallographic studies exploring the interactions of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives with specific biological targets?

A3: Yes, there is evidence of structural studies investigating the binding mode of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives. A co-crystal structure of tRNA guanine transglycosylase (TGT) complexed with 2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazole-5-carbohydrazide has been reported []. This structural information provides valuable insights into the specific interactions between the compound and its target, potentially guiding the development of more potent and selective inhibitors.

Q4: What analytical techniques are employed to study 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives?

A4: Various analytical techniques are employed in the characterization and study of 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives. These include spectroscopic methods for structural elucidation, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, in vitro assays are used to evaluate their antioxidant and anti-inflammatory potential [, ]. Further studies may involve techniques like high-performance liquid chromatography (HPLC) to assess purity and stability, as well as in vivo models to evaluate efficacy and safety in pre-clinical settings.

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